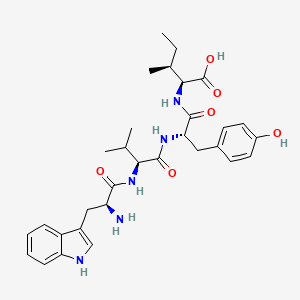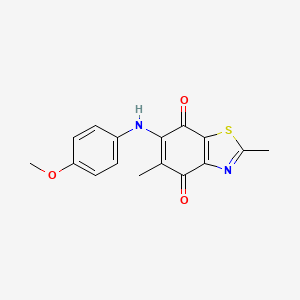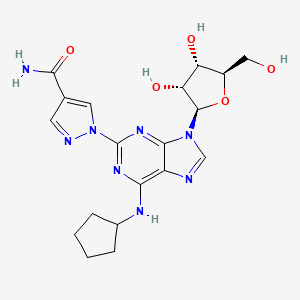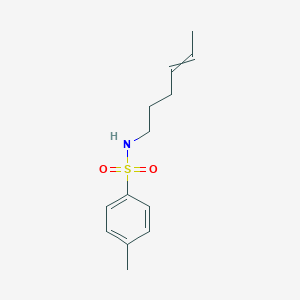![molecular formula C5H14NO4P B15171004 {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid CAS No. 883905-53-1](/img/structure/B15171004.png)
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid is a chemical compound with the molecular formula C5H14NO4P and a molecular weight of 183.14 g/mol . This compound is characterized by the presence of a phosphonic acid group, an amino group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid typically involves the reaction of 1-hydroxy-2-methylpropan-2-amine with phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the phosphonic acid group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, amides, and substituted phosphonic acids, depending on the specific reagents and conditions used .
Scientific Research Applications
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-methylpropan-2-aminium chloride: This compound shares a similar structure but differs in its chloride ion presence, affecting its solubility and reactivity.
2-Amino-2-methylpropan-1-ol hydrochloride: Another structurally related compound, used in biochemical research for its unique properties.
Uniqueness
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and its potential for therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
883905-53-1 |
|---|---|
Molecular Formula |
C5H14NO4P |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
[(1-hydroxy-2-methylpropan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H14NO4P/c1-5(2,3-7)6-4-11(8,9)10/h6-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
SCJULSTUOFQUED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)

![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)

![6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15170939.png)


![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)

![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
